molecular formula C23H29NO4S B2554801 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide CAS No. 620563-68-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide

Cat. No.: B2554801
CAS No.: 620563-68-0
M. Wt: 415.55
InChI Key: WIRMXCZILRCLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C23H29NO4S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Science Applications:

    • A study by Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) focused on the synthesis of novel aromatic polyimides using new diamines. These polyimides demonstrated solubility in organic solvents and had degradation temperatures ranging from 240°C to 550°C, indicating potential applications in high-performance materials (Butt et al., 2005).
  • Organic Chemistry and Catalysis:

    • Wang and Widenhoefer (2004) investigated the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, achieving high yields. This study highlights the potential of using such compounds in catalytic processes (Wang and Widenhoefer, 2004).
    • Ezure, Kanayama, and Nishino (2001) explored the antioxidative properties of novel synthesized compounds, demonstrating their potential as scavengers of free radicals and lipid peroxyl radicals. Such compounds could be significant in developing new antioxidants (Ezure, Kanayama, & Nishino, 2001).
  • Medicinal Chemistry and Drug Design:

    • In the field of medicinal chemistry, Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, providing insights into the development of targeted cancer therapies (Palmer, van Zijl, Denny, & Wilson, 1995).
    • Pillai et al. (2019) synthesized Schiff bases containing triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities. This research contributes to the design of new therapeutics for diseases like diabetes (Pillai et al., 2019).
  • Biochemical Studies:

    • Research by Milam, Thomas, and Cleaver (1986) on 3-Aminobenzamide, a related compound, showed a range of effects on DNA precursor metabolism, indicating the potential use of such compounds in understanding and influencing cellular processes (Milam, Thomas, & Cleaver, 1986).
  • Material Science and Photocatalysis:

    • Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports, which could inform the development of more efficient photocatalysts for environmental applications (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-3-14-28-22-11-9-20(10-12-22)23(25)24(21-13-15-29(26,27)17-21)16-19-7-5-18(4-2)6-8-19/h5-12,21H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMXCZILRCLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.